4-Acetamidosalicylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-acetamidosalicylic acid and related derivatives often involves complex chemical procedures aimed at enhancing its properties for various applications. A notable method described involves the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions, demonstrating the compound's utility in stoichiometric oxidation processes (Mercadante et al., 2013). Additionally, the catalytic synthesis of glutamic acid derivatives, including 4-acetamidosalicylic acid analogs, underlines the compound's versatility in producing various bioactive molecules (Ramachandran et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-acetamidosalicylic acid and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopy. Studies on 4-aminosalicylic acid adducts provide insights into the molecular interactions and hydrogen-bonding patterns, which are crucial for understanding the compound's chemical behavior and reactivity (Cherukuvada et al., 2013).
Chemical Reactions and Properties
4-Acetamidosalicylic acid undergoes various chemical reactions, showcasing its role in synthetic chemistry and material science. For instance, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids catalyzed by 4-acetamido-TEMPO highlights its potential in green chemistry applications (Rafiee et al., 2018).
Physical Properties Analysis
The physical properties of 4-acetamidosalicylic acid, including solubility, melting point, and crystalline structure, are fundamental for its practical applications. Research on the crystal structures of mono-substituted salicylic acids, such as 4-acetamidosalicylic acid, reveals diverse supramolecular arrangements and interactions, contributing to a deeper understanding of its physicochemical characteristics (Montis et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-acetamidosalicylic acid, encompassing reactivity, stability, and interaction with other compounds, are crucial for its use in chemical synthesis and pharmaceutical formulations. Studies focusing on the compound's role as a mediator in oxidation reactions underscore its chemical versatility and potential for innovation in chemical synthesis (Rafiee et al., 2018).
Scientific Research Applications
Inhibition of Glutamate Dehydrogenase : A study found that 4-iodoacetamido salicylic acid is an irreversible inhibitor of ox liver glutamate dehydrogenase, with a binding constant of 4.3 mM in the absence of coenzyme (Malcolm & Radda, 1970).
Synthesis for Inflammatory Bowel Disease : New 4-aminosalicylic acid derivatives were synthesized with higher activity and fewer side effects against inflammatory bowel disease, indicating a promising route for future research (Zhao, Zheng, Wei, & Liu, 2007).
Study of Salt and Cocrystal Formation : 4-Aminosalicylic acid (PAS) is used as a model active pharmaceutical ingredient for studying salt and cocrystal formation in molecules with multiple hydrogen-bonding functionalities, with potential applications in antituberculosis drugs (Cherukuvada, Bolla, Sikligar, & Nangia, 2013).
Electrocatalytic Oxidation Method : 4-acetamido-TEMPO has been used effectively to oxidize primary alcohols and aldehydes to carboxylic acids, preserving stereochemistry. This method is crucial in synthesizing levetiracetam precursors (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).
Inducing Chilling Tolerance in Plants : Salicylic acid analogues like ASA and SA can induce chilling tolerance in maize seeds, impacting root length, shoot height, and dry weight under stress. However, 4-aminosalicylic acid and 4-aminobenzoic acid showed no significant effect (Wang, Hu, Qin, Cui, & Wang, 2012).
Safety And Hazards
properties
IUPAC Name |
4-acetamido-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTVSGCNBZPRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198167 | |
Record name | 4-Acetamidosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidosalicylic acid | |
CAS RN |
50-86-2 | |
Record name | 4-Acetamidosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamidosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetamido-2-hydroxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamidosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetamidosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ACETAMIDOSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C1010RKE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.